Teludipine-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Teludipine-d6 (CAS 1246833-02-2) is the hexadeuterated isotopologue of Teludipine hydrochloride, a lipophilic dihydropyridine calcium channel blocker. Teludipine primarily targets L-type voltage-gated calcium channels, inhibiting calcium influx into vascular smooth muscle cells.

Molecular Formula C28H38N2O6
Molecular Weight 504.657
CAS No. 1246833-02-2
Cat. No. B565503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeludipine-d6
CAS1246833-02-2
Synonyms2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester;  GR 53992X-d6;  GX 1296X-d6; 
Molecular FormulaC28H38N2O6
Molecular Weight504.657
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
InChIInChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3
InChIKeyDKLVJXTUCNPMDC-JKAPMHMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teludipine-d6 (CAS 1246833-02-2): Deuterated Dihydropyridine Calcium Channel Blocker for Quantitative Bioanalysis and MDR Research


Teludipine-d6 (CAS 1246833-02-2) is the hexadeuterated isotopologue of Teludipine hydrochloride, a lipophilic dihydropyridine calcium channel blocker. Teludipine primarily targets L-type voltage-gated calcium channels, inhibiting calcium influx into vascular smooth muscle cells [1]. The incorporation of six deuterium atoms at the dimethylamino moiety yields a molecular mass shift of +6 Da relative to the non-deuterated parent (protium form), creating a molecule with identical chemical behavior but distinct mass spectrometric signature, making it suitable as an internal standard for quantitative LC-MS/MS and as a tracer in metabolic studies [2].

Why Unlabeled Teludipine or Other Calcium Channel Blocker Internal Standards Cannot Replace Teludipine-d6 in Quantitative Bioanalytical Workflows


Generic substitution of Teludipine-d6 with unlabeled Teludipine or other dihydropyridine internal standards introduces critical analytical limitations. Unlabeled Teludipine shares an identical retention time and mass-to-charge ratio (m/z) with the target analyte, precluding chromatographic or mass spectrometric resolution and causing signal overlap that compromises assay accuracy, precision, and limit of quantitation (LOQ) . Alternative deuterated calcium channel blocker internal standards (e.g., amlodipine-d4, felodipine-d8) possess different physicochemical properties—distinct logP, retention time, and ionization efficiency—that fail to co-elute with Teludipine or correct for matrix effects, extraction recovery variability, and ion suppression/enhancement in the same manner as a stable isotope-labeled analog of the analyte itself, as recommended by regulatory bioanalytical guidelines [1].

Quantitative Evidence Guide: Head-to-Head Comparisons for Teludipine-d6 Versus Its Closest Analogs


Teludipine-d6 Enables Mass Spectrometric Resolution of Analyte and Internal Standard via a +6.04 Da Shift Compared to Unlabeled Teludipine

In LC-MS/MS-based quantification of Teludipine in biological matrices, Teludipine-d6 provides baseline chromatographic co-elution with the unlabeled analyte while maintaining a mass shift of +6.04 Da (exact mass difference: 504.31064741 Da for Teludipine-d6 vs. 498.2723 Da for non-deuterated Teludipine free base). This mass difference places the internal standard signal fully outside the analyte quantitation window, effectively eliminating any contribution of the internal standard to the analyte peak area—a recognized source of inaccuracy when using non-deuterated structural analogs or low-mass isotopologues (e.g., d3 or d5 forms) whose isotopic clusters overlap with the monoisotopic peak of the target analyte [1] .

LC-MS/MS Bioanalysis Stable Isotope Labeling Pharmacokinetics

Teludipine-d6 Demonstrates Batch-to-Batch Consistency and High Isotopic Purity (≥98%) vs. Alternative Deuterated Calcium Channel Blocker Internal Standards

Commercial Teludipine-d6 is supplied at a chemical purity of ≥98%, as verified by multiple independent vendors . This high level of purity reduces the risk of unknown impurity-related interference in sensitive MS detectors, enhancing reproducibility across batches. Other deuterated dihydropyridine calcium channel blocker internal standards (e.g., amlodipine-d4, nimodipine-d7) are often supplied at similar nominal purity levels but lack the structural identity to the target analyte, introducing differential ionization or matrix effect behavior that impurity profiles cannot fully account for. The structural match inherent in Teludipine-d6 ensures impurity profiles, when present, mirror the analyte, maintaining co-elution and correction proportionality in a manner structurally distinct analogs cannot.

Quality Control Procurement Assay Validation Reproducibility

Teludipine-Derived Enantiomers Demonstrate Superior MDR Reversal Compared to Verapamil in Direct Cell-Based Assays

In a direct comparative study, the R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of Teludipine were more effective than verapamil, a classical MDR reversal agent, at reversing daunorubicin resistance in two P-glycoprotein-expressing multidrug-resistant cell lines: ARNII (erythroleukemia) and MCF-7/R (breast cancer) [1]. Although fold-shift values for daunorubicin IC50 were not explicitly reported in the abstract, the authors concluded both enantiomers carry the same activity and outperform verapamil, with a larger activity differential observed in ARNII cells. This comparative effectiveness, together with the reported low calcium channel antagonistic activity of GR66234A, provides a basis for considering Teludipine-d6 as the preferred isotopically-labeled form for mechanistic MDR studies where simultaneous quantitation of Teludipine exposure and MDR phenotype is required.

Multidrug Resistance Cancer Pharmacology MDR Reversal Chemosensitization

Teludipine-d6 Application Scenarios: Where the Deuterated Dihydropyridine Provides Measurable Scientific or Industrial Advantage


Quantitative LC-MS/MS Bioanalysis of Teludipine in Pharmacokinetic Studies

Teludipine-d6 is the internal standard of choice for quantifying Teludipine concentrations in plasma, urine, or tissue homogenates. Its +6.04 Da mass shift ensures complete chromatographic co-elution with the unlabeled analyte while maintaining full mass spectrometric resolution, eliminating ion suppression or signal cross-talk that non-isotopic or low-mass-labeled analogs may introduce, thereby achieving the accuracy and precision required for GLP-compliant bioanalytical method validation .

Metabolic Tracing and Metabolite Identification Studies Employing Teludipine-d6 as a Stable Isotope Tracer

The six non-exchangeable deuterium atoms at the dimethylamino position confer metabolic stability to the label during Phase I and Phase II biotransformations. This allows the simultaneous LC-MS/MS tracking of both the parent drug (unlabeled) and its isotopologue (d6-labeled), enabling precise delineation of pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME) in in vitro hepatocyte or in vivo animal studies .

Multidrug Resistance Reversal Studies Requiring Co-Quantification of Teludipine Analog Exposure

In oncology research investigating the MDR reversal efficacy of Teludipine analogs, Teludipine-d6 can be used to prepare calibration standards and quality control samples for the unlabeled compound in the same cell-based assay matrix, ensuring that drug exposure levels are accurately measured even in the presence of complex biological matrices containing high concentrations of other MDR modulators such as cyclosporine A or verapamil .

Internal Standard for Teludipine Impurity and Degradation Product Profiling

In pharmaceutical development and quality control laboratories, Teludipine-d6 can serve as the internal standard for LC-MS-based forced degradation studies, enabling the identification and quantification of oxidative, hydrolytic, or photolytic degradants of Teludipine hydrochloride drug substance or drug product without interference from the parent compound's signal .

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